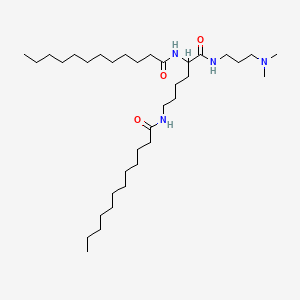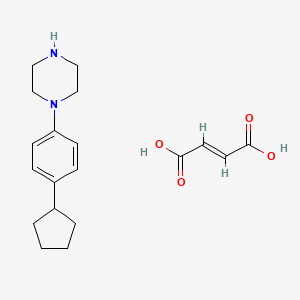
1-(4-Cyclopentylphenyl)piperazine maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Cyclopentylphenyl)piperazine maleate is a chemical compound that belongs to the piperazine class of compounds. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound features a cyclopentyl group attached to a phenyl ring, which is further connected to a piperazine ring. The maleate salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyclopentylphenyl)piperazine maleate typically involves the following steps:
Cyclopentylation of Phenylpiperazine: The initial step involves the reaction of phenylpiperazine with cyclopentyl bromide in the presence of a base such as potassium carbonate. This reaction yields 1-(4-Cyclopentylphenyl)piperazine.
Formation of Maleate Salt: The free base form of 1-(4-Cyclopentylphenyl)piperazine is then reacted with maleic acid to form the maleate salt. This step is usually carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: The reactions are carried out in batch or continuous reactors to ensure consistent quality and yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Cyclopentylphenyl)piperazine maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-substituted piperazine derivatives.
Applications De Recherche Scientifique
1-(4-Cyclopentylphenyl)piperazine maleate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Cyclopentylphenyl)piperazine maleate involves its interaction with specific molecular targets. The compound is known to:
Bind to Receptors: It can bind to various receptors in the body, influencing their activity.
Modulate Pathways: It modulates specific biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
1-(4-Cyclopentylphenyl)piperazine maleate can be compared with other piperazine derivatives such as:
1-(4-Methylphenyl)piperazine: Similar structure but with a methyl group instead of a cyclopentyl group.
1-(4-Chlorophenyl)piperazine: Contains a chlorine atom instead of a cyclopentyl group.
1-(4-Fluorophenyl)piperazine: Features a fluorine atom in place of the cyclopentyl group.
Uniqueness: The presence of the cyclopentyl group in this compound imparts unique steric and electronic properties, making it distinct from other piperazine derivatives.
Propriétés
Numéro CAS |
113682-06-7 |
|---|---|
Formule moléculaire |
C19H26N2O4 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;1-(4-cyclopentylphenyl)piperazine |
InChI |
InChI=1S/C15H22N2.C4H4O4/c1-2-4-13(3-1)14-5-7-15(8-6-14)17-11-9-16-10-12-17;5-3(6)1-2-4(7)8/h5-8,13,16H,1-4,9-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
DFXXOTPACNVOMR-WLHGVMLRSA-N |
SMILES isomérique |
C1CCC(C1)C2=CC=C(C=C2)N3CCNCC3.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
C1CCC(C1)C2=CC=C(C=C2)N3CCNCC3.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


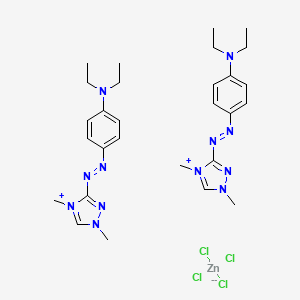
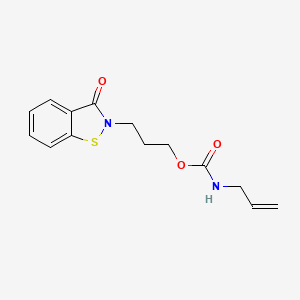
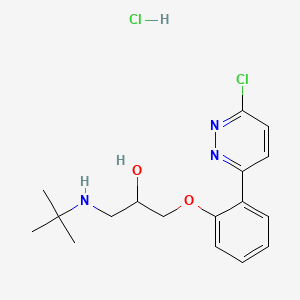

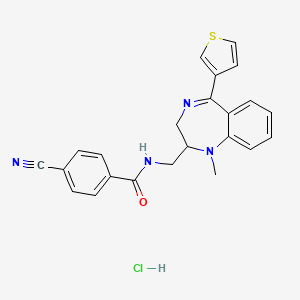
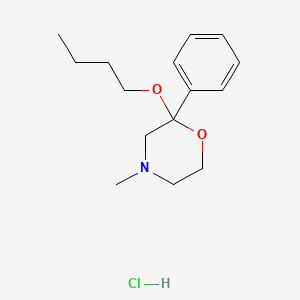

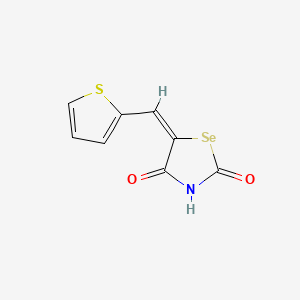
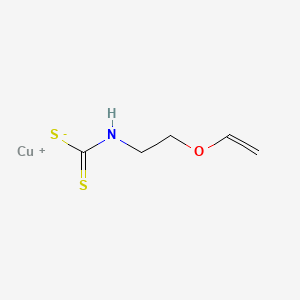
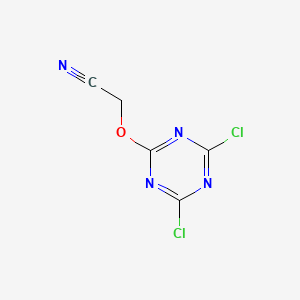
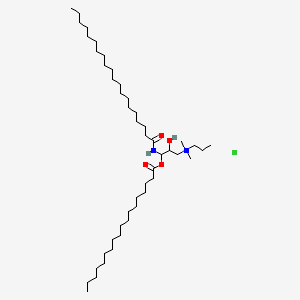

![(E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone](/img/structure/B12699012.png)
